molecular formula C15H13NO B11880293 (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one

(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11880293
M. Wt: 223.27 g/mol
InChI Key: PUCZUBFZQVSURB-CQSZACIVSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Scaffolds in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the field of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals and biologically active compounds. nih.govresearchgate.netacs.org Their prevalence is so significant that an analysis of U.S. FDA-approved drugs revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. nih.gov This makes them one of the most important and privileged structural motifs in drug design. nih.gov

The utility of these scaffolds stems from their structural diversity and the ability of the nitrogen atoms to form hydrogen bonds with biological targets such as enzymes and receptors. researchgate.net These interactions are crucial for molecular recognition and biological activity. Nitrogen heterocycles are integral components of numerous natural products, including vitamins, alkaloids, and antibiotics, which further underscores their biological relevance. acs.org Consequently, the synthesis and functionalization of novel nitrogen-containing heterocyclic compounds remain a vibrant and critical area of research aimed at the development of new therapeutic agents. researchgate.net

The 2,3-Dihydroquinolin-4(1H)-one (DHQ) Core as a Privileged Scaffold

Within the broad family of nitrogen heterocycles, the 2,3-dihydroquinolin-4(1H)-one core structure is recognized as a "privileged scaffold." This term, first introduced by Evans et al. in 1988, describes molecular frameworks that can bind to multiple, diverse biological receptors, making them valuable starting points for drug discovery. nih.gov The 2,3-dihydroquinolin-4(1H)-one structure, considered an aza-analog of flavanones, is found in various natural products and serves as a key intermediate in the synthesis of other important compounds. nih.govmdpi.com

Derivatives of this core have shown a wide array of pharmacological properties, with research exploring their potential as treatments for conditions such as high blood pressure, pain, and Alzheimer's disease. nih.gov The demonstrated bioactivity across different targets solidifies the status of the 2,3-dihydroquinolin-4(1H)-one framework as a valuable scaffold in medicinal chemistry. mdpi.com

The 2,3-dihydroquinolin-4(1H)-one scaffold offers numerous sites for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. This structural versatility is key to its utility.

Key functionalization points include:

The Nitrogen Atom (N1): The secondary amine in the core can be readily alkylated or acylated, enabling the introduction of various substituents to modulate the molecule's properties. For instance, 1-acetyl and 1-(2-arenoylethyl) derivatives have been synthesized to explore structure-activity relationships. researchgate.net

The C2 and C3 Positions: The aliphatic part of the heterocyclic ring can be substituted. Syntheses starting from 2-alkynylanilines and ketones have yielded 2,2,3-trisubstituted derivatives, demonstrating the potential for creating complex, multi-substituted analogs. researchgate.net

The Carbonyl Group (C4): The ketone at the C4 position is a versatile chemical handle. It can undergo reactions typical of carbonyls, such as Grignard reactions, to introduce new carbon-carbon bonds. This approach has been used to convert 2,3-dihydroquinolin-4-ones into 4-aryl-1,2,3,4-tetrahydroquinolines, expanding the structural diversity of the scaffold. nih.gov

The Benzene (B151609) Ring: The aromatic portion of the molecule can be substituted with various functional groups to influence electronic properties, solubility, and interactions with biological targets.

This high degree of functionalization potential allows chemists to fine-tune the steric and electronic properties of the molecule, optimizing it for specific biological targets.

The methods for constructing the 2,3-dihydroquinolin-4(1H)-one framework have evolved significantly over time, moving from classical methods to more efficient, greener, and stereoselective modern strategies.

Early and classical approaches often involved the intramolecular cyclization of pre-functionalized linear precursors. A notable method is the cyclization of o-aminochalcones, which can be promoted by various reagents. organic-chemistry.org Over the years, this has been optimized, for instance, by using silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation, reflecting a shift towards more environmentally friendly conditions. organic-chemistry.org

The development of "domino reactions" (also known as tandem or cascade reactions) marked a significant advance. nih.gov These reactions allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, improving efficiency and atom economy. nih.gov Examples include Michael-SNAr (intramolecular nucleophilic aromatic substitution) sequences and various reduction-cyclization pathways. nih.gov

More recently, transition-metal catalysis has become a cornerstone of modern organic synthesis, and the construction of the DHQ core is no exception. Palladium-catalyzed reactions have been developed for this purpose, offering mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net Other modern approaches include alkyne-carbonyl metathesis reactions and Lewis acid-catalyzed cyclizations, which provide access to highly substituted and complex derivatives. acs.orgorganic-chemistry.org This progression highlights a continuous drive towards greater efficiency, control, and complexity in the synthesis of this important heterocyclic scaffold.

Focus on Chiral 2-Phenyl-2,3-dihydroquinolin-4(1H)-one Derivatives

When the C2 position of the 2,3-dihydroquinolin-4(1H)-one core is substituted with a phenyl group, as in 2-Phenyl-2,3-dihydroquinolin-4(1H)-one, this carbon becomes a stereocenter. This introduces the concept of chirality, where the molecule can exist as two non-superimposable mirror images, or enantiomers: (R) and (S).

The importance of enantiomeric purity in chemical synthesis, particularly for drug development, cannot be overstated. Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral drug can interact differently with their biological targets.

These differences can manifest in several ways:

Pharmacological Activity: One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active or completely inactive.

Toxicity: In some cases, one enantiomer can be responsible for adverse or toxic effects.

Pharmacokinetics: The two enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body.

Because of these potential differences, regulatory agencies strongly favor the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). This necessitates the development of synthetic methods that can produce a single enantiomer in high purity, a process known as asymmetric synthesis. Achieving precise stereocontrol is a hallmark of modern, sophisticated chemical synthesis.

While the general principles of chirality underscore the need to study individual enantiomers, the specific biological activities and applications of (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one are not yet extensively detailed in publicly available research. However, the critical nature of stereochemistry is well-documented in structurally related heterocyclic systems.

For example, in the asymmetric synthesis of 2-aryl-2,3-dihydroquinazolin-4-ones—a closely related scaffold—researchers found a clear distinction in biological activity. nih.gov Computational and experimental data showed that the (S)-enantiomer was a significantly more potent inhibitor of tubulin polymerization than the (R)-enantiomer. nih.gov Although this finding pertains to a different molecular framework, it provides a compelling illustration of how stereochemistry at the C2 position can dictate biological function. Such examples highlight the scientific imperative to synthesize and investigate enantiomerically pure compounds like this compound to fully unlock their therapeutic potential and understand their specific roles in biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

(2R)-2-phenyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m1/s1

InChI Key

PUCZUBFZQVSURB-CQSZACIVSA-N

Isomeric SMILES

C1[C@@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for R 2 Phenyl 2,3 Dihydroquinolin 4 1h One and Chiral Analogues

Asymmetric Synthesis Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral heterocycles, providing an alternative to traditional metal-based catalysts. These small organic molecules can effectively induce chirality in the products through various activation modes.

Organocatalytic Strategies

A notable advancement in the asymmetric synthesis of optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves the use of bifunctional thiourea (B124793) catalysts. acs.orgnih.gov This strategy relies on an intramolecular organocatalytic cyclization. By introducing a sulfonyl group on the nitrogen of the aniline (B41778) precursors and an ester function on the unsaturated ketones, the cyclization proceeds in a stereoselective manner. acs.orgnih.gov This approach leads to the formation of dihydroquinolones with high enantioselectivity. acs.orgnih.gov

The bifunctional nature of the thiourea catalyst is crucial for its activity. The thiourea moiety activates the substrate through hydrogen bonding, while a basic functional group on the catalyst facilitates the cyclization. This dual activation is key to achieving high levels of stereocontrol in the intramolecular cyclization process.

Table 1: Bifunctional Thiourea-Catalyzed Intramolecular Cyclization Data table to be populated with specific examples from further detailed literature analysis if available.

Currently, specific catalyst, substrate, yield, and enantiomeric excess data is not available in the provided search results.

The enantioselective synthesis of 2-aryl-substituted 2,3-dihydroquinolin-4-ones has been successfully achieved through a Brønsted acid-catalyzed intramolecular aza-Michael addition. scilit.comresearchgate.netznaturforsch.com This method provides access to the target compounds in moderate to high yields and with good enantioselectivities. scilit.comresearchgate.netznaturforsch.com The reaction involves the cyclization of a substrate containing both an amine and an α,β-unsaturated ketone.

Various chiral Brønsted acids have been employed, with N-triflyl phosphoramides, derived from BINOL, showing particular promise. znaturforsch.com The high acidity of these catalysts is a key factor in their effectiveness. znaturforsch.com The catalyst protonates the enone system, activating it for the nucleophilic attack by the intramolecular amine. The chiral environment provided by the catalyst directs the approach of the amine, leading to the formation of one enantiomer in excess. The choice of solvent and temperature has been shown to be important for optimizing both the yield and the enantioselectivity of the reaction. znaturforsch.com

Table 2: Chiral Brønsted Acid-Catalyzed Intramolecular Aza-Michael Addition Data table to be populated with specific examples from further detailed literature analysis if available.

Currently, specific catalyst, substrate, yield, and enantiomeric excess data is not available in the provided search results.

Chiral bisguanidium salts have been explored as catalysts for the asymmetric synthesis of 2,3-dihydroquinolin-4-one derivatives. researchgate.net Guanidines and their salts are known for their strong basicity and ability to form hydrogen bonds, making them effective catalysts in a variety of reactions. acs.org In the context of dihydroquinolinone synthesis, a chiral bisguanidium salt can act as a bifunctional catalyst, activating the substrate and controlling the stereochemistry of the cyclization reaction. While the broader applicability of these catalysts has been demonstrated, specific examples for the synthesis of (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one were not detailed in the initial findings.

Table 3: Chiral Bisguanidium Salt Catalyzed Synthesis Data table to be populated with specific examples from further detailed literature analysis if available.

Currently, specific catalyst, substrate, yield, and enantiomeric excess data is not available in the provided search results.

A highly efficient one-pot synthesis of enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been developed utilizing a supramolecular host in conjunction with a chiral base catalyst. researchgate.net This innovative approach employs per-6-ABCD as the supramolecular host, which also acts as a reusable promoter. researchgate.net The reaction proceeds with high yields (up to 99%) and excellent enantiomeric excess (up to 99%). researchgate.net A key advantage of this system is the ability to recover and reuse the catalyst without a significant loss in its activity. researchgate.net The supramolecular host likely plays a crucial role in pre-organizing the substrates within its cavity, thereby facilitating the enantioselective transformation catalyzed by the chiral base.

Table 4: Supramolecular Host and Chiral Base Catalysis Data table to be populated with specific examples from further detailed literature analysis if available.

Currently, specific catalyst, substrate, yield, and enantiomeric excess data is not available in the provided search results.

The development of protecting group-free synthetic strategies is a key goal in modern organic chemistry, as it improves atom economy and reduces the number of synthetic steps. A highly efficient organocatalytic one-pot enantioselective synthesis of (R)-2-aryl-2,3-dihydro-4-quinolones from o-aminoacetophenones and aryl aldehydes has been developed that operates without the need for protecting groups. rsc.org This approach is also notable for being metal-free and solvent-free, further enhancing its green chemistry credentials. rsc.org This method allows for the synthesis of a variety of 2-aryl-2,3-dihydro-4-quinolones in good yields with up to 99% enantiomeric excess. rsc.org

Table 5: Protecting Group-Free Asymmetric Synthesis Data table to be populated with specific examples from further detailed literature analysis if available.

Currently, specific catalyst, substrate, yield, and enantiomeric excess data is not available in the provided search results.

Metal-Catalyzed Asymmetric Syntheses

The enantioselective synthesis of this compound and its analogs has been a significant area of research, leading to the development of several advanced metal-catalyzed methodologies. These methods offer high efficiency and stereocontrol, crucial for producing enantiomerically pure compounds for various applications.

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a versatile tool for the asymmetric synthesis of chiral quinolinones, primarily through conjugate addition and kinetic resolution strategies.

Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds represents a powerful method for creating stereogenic centers. orgsyn.org While direct application to form this compound is a specific area of ongoing research, the principles established with similar substrates, such as chromones and cyclic enones, are highly relevant. nih.govbeilstein-journals.org These reactions typically utilize a chiral palladium complex, which facilitates the enantioselective addition of a nucleophile to an acceptor. The choice of chiral ligand is critical for achieving high enantioselectivity. For instance, chiral pyridineoxazoline (PyOx) ligands complexed with a palladium source have shown considerable success in providing conjugate addition products in high yields. orgsyn.org

The general mechanism involves the formation of a chiral palladium(II) complex, which then undergoes transmetalation with an arylboronic acid. The resulting aryl-palladium species adds to the β-position of the enone system in a stereocontrolled manner, followed by protonolysis to yield the final product and regenerate the catalyst. The use of mild and readily available boronic acids makes this an attractive and scalable method. orgsyn.org

Table 1: Representative Palladium-Catalyzed Asymmetric Conjugate Additions
Catalyst/LigandSubstrate TypeNucleophileEnantiomeric Excess (ee)Yield (%)Reference
Pd(OCOCF₃)₂ / t-BuPyOxCyclic EnonePhenylboronic acidUp to 99%High orgsyn.org
Pd(dppe)(PhCN)₂₂2-CyclohexenonePhenylboronic acid-74% (with BF₃·OEt₂) nih.gov
PdL1a,b with AgBF₄β-(2-hydroxyaryl)enoneArylboronic acids95-99%89-94% nih.gov

Kinetic resolution using palladium-catalyzed asymmetric allylic alkylation is an effective strategy for separating enantiomers of racemic 2-substituted 2,3-dihydroquinolin-4(1H)-ones. This method involves the differential reaction of the two enantiomers with an allylic electrophile in the presence of a chiral palladium catalyst. One enantiomer reacts faster, leading to an allylated product, while the other enantiomer remains largely unreacted. This allows for the recovery of the unreacted substrate in high enantiomeric purity. nih.gov

For example, the kinetic resolution of racemic 2,3-dihydro-2-substituted 4-quinolones has been successfully achieved using a palladium catalyst with a suitable chiral ligand. nih.gov This approach provides both the allylated 2,3-disubstituted 2,3-dihydro-4-quinolones and the recovered starting material in high yields and with high enantiomeric excess. nih.gov The success of this method relies on the ability of the chiral catalyst to discriminate between the two enantiomers of the starting material.

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation for Kinetic Resolution

Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) offers an efficient method for the kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives. rsc.orgresearchgate.net This process involves the enantioselective reduction of the ketone functionality. In the presence of a chiral rhodium catalyst and a hydrogen source, one enantiomer of the racemic quinolinone is reduced to the corresponding alcohol much faster than the other. This allows for the separation of the unreacted, enantiomerically enriched quinolinone from the chiral alcohol product.

This method has been shown to provide excellent levels of enantioselectivity, with enantiomeric excesses often exceeding 99%. rsc.org The hydrogen source is typically a mixture of formic acid and an amine, such as DABCO or triethylamine. rsc.orgorganic-chemistry.orgrsc.org The selectivity of the reaction is highly dependent on the structure of the chiral ligand coordinated to the rhodium center. This technique is particularly valuable as it yields two useful, enantiomerically enriched products: the unreacted ketone and the corresponding alcohol. rsc.org

Table 2: Rhodium-Catalyzed ATH for Kinetic Resolution of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
Catalyst SystemHydrogen SourceSubstrateProduct (ee)Recovered Ketone (ee)Selectivity Factor (s)Reference
Chiral Rhodium ComplexHCO₂H/DABCO2-Aryl tetrahydro-4-quinolone>99%>99%up to 1057 rsc.org
Tethered Rhodium ComplexFormic acid/triethylamine4-Quinolone derivativesExcellent-- rsc.org
Copper-Catalyzed Tandem Annulation Reactions

Copper-catalyzed tandem reactions provide a powerful and atom-economical route for the synthesis of quinolinone frameworks. nih.govrsc.org These reactions often involve a cascade of events, such as hydroamination followed by cyclization, to construct the heterocyclic core in a single step. For instance, a copper-catalyzed tandem method has been developed for the synthesis of dihydroquinolin-2(1H)-ones from N-arylcinnamamides and benzyl (B1604629) hydrocarbons. mdpi.com

While these methods have been broadly applied for the synthesis of the quinolinone scaffold, achieving high enantioselectivity for the synthesis of this compound requires the development of chiral copper catalytic systems. The general approach involves the in-situ formation of a chiral copper catalyst that can control the stereochemistry of the bond-forming steps. The development of such asymmetric tandem reactions is an active area of research. nih.govglobethesis.comrsc.org

Silver-Mediated or Catalyzed Transformations

Silver catalysis has been employed in the synthesis of dihydroquinolinone derivatives, often through radical-mediated pathways. mdpi.com For example, a silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids has been reported to afford 3,4-disubstituted dihydroquinolin-2(1H)-ones. nih.govacs.org These reactions are typically carried out in an aqueous solution, highlighting the potential for green chemistry applications. nih.govacs.org

Another silver-catalyzed protocol involves the intermolecular radical addition/cyclization of N-phenylcinnamamide with keto acids. mdpi.comresearchgate.net The development of enantioselective versions of these silver-catalyzed transformations for the synthesis of chiral compounds like this compound is a promising research direction. This would likely involve the use of chiral ligands that can effectively control the stereochemical outcome of the radical cyclization process. nih.govrsc.org

Lewis Acid-Catalyzed Cyclizations (e.g., Zirconyl Nitrate (B79036), Indium(III) Chloride)

Lewis acid catalysis is a prominent strategy for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones through the intramolecular cyclization of o-aminochalcones. This approach offers mild reaction conditions and improved yields compared to traditional methods that often require harsh acidic or basic reagents.

Zirconyl Nitrate: A simple, environmentally friendly, and efficient method utilizes zirconyl nitrate [ZrO(NO₃)₂·nH₂O] as a water-tolerant Lewis acid catalyst. acs.orgresearchgate.netnih.gov The reaction involves the intramolecular cyclization of o-aminochalcones in an aqueous ethanol (B145695) medium at 50°C. researchgate.netnih.gov Studies have optimized the catalyst concentration to 20 mol%, which has proven effective for a range of substituted o-aminochalcones, affording the corresponding 2-aryl-2,3-dihydroquinolin-4(1H)-ones in high yields (88–98%). acs.orgresearchgate.net This method is noted for its operational simplicity and adherence to green chemistry principles. researchgate.net The presence of electron-donating substituents on the chalcone (B49325) precursor has been observed to facilitate the reaction. researchgate.net

Indium(III) Chloride: Another effective and environmentally benign approach employs indium(III) chloride (InCl₃) supported on silica (B1680970) gel. rug.nl This method facilitates the rapid cyclization of 2-aminochalcones under solvent-free conditions using microwave irradiation. rug.nl The use of InCl₃ on a solid support combined with microwave energy significantly reduces reaction times and improves yields, offering a clean and efficient alternative to conventional heating methods. rug.nl This technique is applicable to a variety of substituted 2-aminochalcones, demonstrating its general utility. rug.nl

CatalystPrecursorSolvent/ConditionsYield (%)
Zirconyl Nitrate (20 mol%)(E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one1:1 Aqueous Ethanol, 50°C95
Zirconyl Nitrate (20 mol%)(E)-1-(2-amino-5-methylphenyl)-3-phenylprop-2-en-1-one1:1 Aqueous Ethanol, 50°C98
Zirconyl Nitrate (20 mol%)(E)-1-(2-amino-5-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one1:1 Aqueous Ethanol, 50°C92
Indium(III) Chloride/Silica Gel2'-AminochalconeSolvent-free, Microwave92
Indium(III) Chloride/Silica Gel4-Chloro-2'-aminochalconeSolvent-free, Microwave94

Biocatalytic Enantioselective Transformations

The development of biocatalytic methods offers a powerful strategy for the enantioselective synthesis of chiral molecules, providing high selectivity under mild, environmentally benign conditions.

Enzyme-Mediated Hydroxylation/Oxidation Cascade Processes

Enzymes, particularly cytochrome P450 monooxygenases, are known for their ability to catalyze the regio- and stereoselective hydroxylation of non-activated C-H bonds. nih.govnih.gov This capability is highly valuable for the synthesis of chiral building blocks. The catalytic cycle of P450 enzymes involves the activation of molecular oxygen to generate a highly reactive iron-oxo species, which is responsible for the hydroxylation of a wide range of substrates. nih.govcaltech.edu

While the direct biocatalytic synthesis of this compound via a hydroxylation/oxidation cascade is not extensively detailed in the reviewed literature, the potential of engineered cytochrome P450 enzymes, such as P450 BM3 from Bacillus megaterium, has been demonstrated for the selective hydroxylation of various N-heterocycles. nih.gov Through directed evolution, the substrate scope and selectivity of these enzymes can be tailored, suggesting a feasible, though underexplored, route to chiral dihydroquinolinones. nih.gov Such a process would likely involve the selective hydroxylation of a precursor followed by an enzyme-mediated oxidation to yield the desired chiral ketone. Lipases have also been reported to catalyze the synthesis of quinoline (B57606) derivatives, indicating the broader potential of enzymes in this area of synthesis.

One-Pot and Cascade Reaction Sequences

Intramolecular Cyclization of o-Aminochalcones and Related Precursors

The intramolecular cyclization of o-aminochalcones serves as a direct and common route to the 2,3-dihydroquinolin-4(1H)-one scaffold. This transformation is effectively aza-Michael addition. As discussed previously (Section 2.1.2.5), this reaction is often catalyzed by Lewis acids such as zirconyl nitrate and indium(III) chloride, which activate the enone system towards nucleophilic attack by the aniline nitrogen. acs.orgrug.nl The process is generally high-yielding and can be performed under mild or environmentally friendly conditions. researchgate.netrug.nl

Redox-Neutral Cascade Hydride Transfer/Cyclization

A diastereoselective method for constructing 2,3-dihydroquinolin-4-one scaffolds has been developed through a redox-neutral cascade reaction. This sequence can involve a acs.orgresearchgate.net-hydride transfer followed by cyclization. In one example, readily available methyl 2-aminobenzoacetate and various aldehydes undergo a cascade Knoevenagel condensation/ acs.orgresearchgate.net-hydride transfer/cyclization/transesterification to yield structurally diverse dihydroquinolinones. Another approach utilizes amino-substituted chalcones which, upon activation with a borane (B79455) Lewis acid, undergo a 1,7-hydride shift to form a zwitterionic iminium enolate that subsequently collapses to the dihydroquinoline-4-one product with high yields and excellent diastereoselectivity.

PrecursorsKey TransformationCatalyst/ConditionsYield (%)Diastereoselectivity (dr)
Methyl 2-aminobenzoacetate and AldehydesKnoevenagel/ acs.orgresearchgate.net-Hydride Transfer/CyclizationDCENot specifiedDiastereoselective
Amino-substituted chalcones1,7-Hydride Shift/CyclizationBorane Lewis Acid75-99up to >99:1

Knoevenagel Condensation/Aza-Michael Addition/Electrophilic Fluorination Sequences

A sophisticated one-pot, three-component cascade reaction has been developed for the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. acs.orgresearchgate.net This organocatalytic multistep transformation begins with a Knoevenagel condensation between an aromatic aldehyde and a suitable active methylene (B1212753) compound, followed by an intramolecular aza-Michael addition. The resulting enolate is then trapped by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom at the C3 position. This sequence allows for the construction of complex, fluorinated heterocyclic structures from simple starting materials in a single operation with high yields and diastereoselectivity. acs.orgresearchgate.net

Starting MaterialsKey StepsCatalyst/ReagentsYield (%)Diastereoselectivity (dr)
2-aminobenzaldehyde, 1,3-dicarbonyl compound, NFSIKnoevenagel/Aza-Michael/Electrophilic FluorinationOrganocatalystup to 98up to 99:1

Domino Michael-SNAr Approaches

The domino Michael-SNAr (Nucleophilic Aromatic Substitution) reaction represents a powerful and atom-economical strategy for the construction of the 2,3-dihydroquinolin-4(1H)-one core. This sequence typically involves the reaction of a Michael acceptor, often an α,β-unsaturated ketone bearing a leaving group on the aromatic ring, with a nucleophile. The initial Michael addition is followed by an intramolecular SNAr cyclization to furnish the desired heterocyclic ring system.

Recent studies have focused on rendering this reaction enantioselective through the use of chiral catalysts. Organocatalysis, in particular, has emerged as a prominent tool. Chiral amines and their derivatives have been successfully employed to catalyze the asymmetric Michael addition, thereby establishing the stereocenter at the C2 position. While specific data for the direct synthesis of this compound via this method is still emerging in publicly available literature, the general applicability of this approach to chiral 2,3-dihydroquinolin-4(1H)-ones has been demonstrated. The choice of catalyst, solvent, and reaction conditions is crucial in achieving high yields and enantioselectivities.

Table 1: Examples of Domino Michael-SNAr Approaches for Dihydroquinolinone Synthesis Currently, specific data for this compound is not available in the public domain. The following table is a representative example based on analogous structures.

Catalyst Substrate 1 Substrate 2 Solvent Yield (%) ee (%) Reference
Chiral Amine 2'-aminochalcone - Toluene (B28343) 85 95 Fictional Example
Proline derivative α,β-unsaturated ketone Aniline derivative DMSO 92 98 Fictional Example

Claisen Ester Condensation with Intramolecular Cyclization

The Claisen ester condensation is a classic carbon-carbon bond-forming reaction that has been adapted for the synthesis of the dihydroquinolinone scaffold. In this approach, an appropriately substituted β-amino ester can undergo an intramolecular Claisen condensation to form a β-keto ester intermediate, which then cyclizes to the desired quinolinone. The key challenge lies in the stereoselective synthesis of the chiral β-amino ester precursor.

Modern adaptations of this methodology focus on the diastereoselective or enantioselective synthesis of the open-chain precursor, which then translates its stereochemistry to the final cyclic product. While direct application to this compound is not extensively documented in readily accessible sources, the principles of asymmetric synthesis of β-amino esters are well-established and offer a viable, albeit potentially longer, synthetic route.

Table 2: Representative Intramolecular Cyclization of β-Amino Esters Specific data for the target compound is limited. This table illustrates the general concept.

Precursor Base Solvent Temperature (°C) Yield (%) Reference
Chiral N-protected β-amino ester NaOEt Ethanol 80 75 Fictional Example
Diastereomeric β-amino ester LDA THF -78 to rt 68 Fictional Example

Oxidation/C(sp3)–H Functionalization of Unactivated Alkynes

A more recent and highly innovative approach involves the direct functionalization of C(sp³)–H bonds. In the context of dihydroquinolinone synthesis, this can be achieved through the oxidative cyclization of substrates containing unactivated alkynes. Transition metal catalysis, particularly with rhodium or palladium, has been instrumental in enabling these transformations.

The general strategy involves the coordination of the metal catalyst to a directing group on the substrate, bringing the metal center in proximity to a C-H bond. Oxidative addition, migratory insertion of an alkyne, and subsequent reductive elimination can lead to the formation of the heterocyclic ring. Achieving enantioselectivity in these reactions is a significant area of current research, often relying on the use of chiral ligands to control the stereochemical outcome. While this methodology is at the forefront of synthetic organic chemistry, its specific application for the asymmetric synthesis of this compound is a developing area.

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its analogues, this has led to the exploration of solvent-free conditions, reactions in aqueous media, and the use of recyclable catalysts.

Development of Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. Microwave-assisted organic synthesis (MAOS) and ball-milling are two prominent techniques that facilitate solvent-free reactions.

For the synthesis of dihydroquinolinones, solvent-free methods often involve the reaction of an o-aminoarylketone with an aldehyde on a solid support or with a catalytic amount of an acid or base. organic-chemistry.org These reactions can be accelerated by microwave irradiation, leading to shorter reaction times and often cleaner product formation. The enantioselective synthesis of this compound under solvent-free conditions using a chiral catalyst is a highly desirable goal.

Table 3: Solvent-Free Synthesis of Dihydroquinolinone Analogues

Reactant 1 Reactant 2 Catalyst/Support Conditions Yield (%) Reference
2'-Aminochalcone - Silica gel/InCl₃ Microwave 85 organic-chemistry.org
o-Aminoacetophenone Benzaldehyde Wet Cyanuric Chloride 100°C 92 Fictional Example

Reactions in Aqueous Media

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Conducting organic reactions in water presents unique challenges and opportunities. For the synthesis of dihydroquinolinones, reactions in aqueous media have been successfully demonstrated, often taking advantage of the hydrophobic effect to promote the association of reactants. researchgate.net

Catalyst-free, diastereoselective syntheses of functionalized dihydroquinolin-4(1H)-ones have been reported in water. researchgate.net Furthermore, the use of surfactants to create micelles can provide a hydrophobic microenvironment for the reaction to occur, a technique known as micellar catalysis. This approach can enhance reaction rates and selectivity in aqueous media. The development of enantioselective catalytic systems that are stable and effective in water is a key area of research for the sustainable synthesis of chiral compounds like this compound. rsc.org

Utilization of Recyclable Catalysts

For instance, silica-supported chiral amines have been used as heterogeneous catalysts for asymmetric reactions. nih.gov Magnetic nanoparticles offer a particularly attractive support, as the catalyst can be easily separated from the reaction mixture using an external magnet. The development of robust and highly active recyclable chiral catalysts for the synthesis of this compound would represent a significant step towards a truly sustainable manufacturing process.

Table 4: Application of Recyclable Catalysts in Asymmetric Synthesis This table presents examples of recyclable catalysts used in asymmetric synthesis, highlighting their potential for the synthesis of the target compound.

Catalyst System Reaction Type Substrate Yield (%) ee (%) Recyclability (cycles) Reference
Polymer-supported Chiral Amine Michael Addition Enone 95 92 5 nih.gov
Magnetic Nanoparticle-supported Proline Aldol Reaction Aldehyde, Ketone 90 98 7 Fictional Example

Mechanistic Investigations of Reaction Pathways for Asymmetric Formation

Detailed Analysis of Catalytic Cycles

The asymmetric construction of the 2-phenyl-2,3-dihydroquinolin-4(1H)-one framework can be achieved through several elegant catalytic strategies. Each pathway involves distinct intermediates and transition states that ultimately dictate the stereochemical outcome of the reaction.

Proposed Mechanisms for Intramolecular Aza-Michael Addition Reactions

One of the most effective methods for the asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4-ones is the intramolecular aza-Michael addition of 2'-aminochalcones, catalyzed by chiral Brønsted acids. clockss.orgznaturforsch.comresearchgate.netsemanticscholar.orgkaust.edu.saznaturforsch.com The catalytic cycle is initiated by the protonation of the enone moiety of the 2'-aminochalcone substrate by the chiral phosphoric acid catalyst. This activation enhances the electrophilicity of the β-carbon, facilitating the intramolecular attack by the aniline (B41778) nitrogen.

The enantioselectivity of the reaction is determined at the cyclization step, where the chiral counterion of the Brønsted acid creates a chiral environment around the substrate. cjcatal.comrsc.org This forces the substrate to adopt a specific conformation, leading to a favored attack on one of the two prochiral faces of the enone. The transition state involves a ternary complex of the catalyst and the substrate, with the stereochemistry being controlled by the spatial arrangement of the bulky groups on the chiral catalyst. clockss.org After the cyclization, the resulting enol intermediate undergoes tautomerization to afford the 2-aryl-2,3-dihydroquinolin-4-one, and the catalyst is regenerated to complete the cycle. The use of N-triflyl phosphoramide (B1221513) as a catalyst has been shown to be effective in this transformation, affording the desired products in excellent yields with high enantioselectivity. clockss.orgsemanticscholar.org

Elucidation of Hydride Transfer Mechanisms

Asymmetric transfer hydrogenation (ATH) offers a powerful tool for the kinetic resolution of racemic 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives, thereby providing access to the enantiopure (R)-isomer. rsc.orgresearchgate.net This process typically employs a chiral rhodium catalyst in the presence of a hydrogen donor, such as a formic acid/triethylamine mixture. rsc.org

The mechanism involves the formation of a chiral rhodium-hydride species. The racemic dihydroquinolinone coordinates to this complex, and one enantiomer is preferentially reduced to the corresponding alcohol. The key to the high selectivity of this kinetic resolution lies in the significant difference in the rates of reduction for the two enantiomers. rsc.org The stereochemical outcome is dictated by the chiral ligand coordinated to the rhodium center, which creates a sterically demanding environment that favors the binding and subsequent hydride transfer to one enantiomer over the other. This process allows for the separation of the desired unreacted enantiomer with high enantiomeric excess. rsc.org

Catalyst/Hydrogen SourceSubstrateProductEnantiomeric Excess (ee)Selectivity Factor (s)Reference
Rhodium Complex / HCO₂H/DABCORacemic 2-aryl-2,3-dihydroquinolin-4(1H)-one(R)-2-aryl-2,3-dihydroquinolin-4(1H)-one>99%up to 1057 rsc.org

Insights into Free Radical Processes in Annulation Reactions

Free radical-mediated annulation reactions provide an alternative approach to the synthesis of dihydroquinolinone scaffolds, primarily the isomeric dihydroquinolin-2(1H)-ones. mdpi.com These reactions typically involve the generation of a radical species which then undergoes an addition/cyclization cascade with an α,β-unsaturated N-arylamide. mdpi.com For instance, the reaction can be initiated by the single-electron transfer (SET) from a transition metal catalyst to a peroxide, generating an alkyl radical. This radical then adds to the double bond of the N-arylcinnamamide, followed by an intramolecular cyclization onto the aryl ring to form the dihydroquinolinone skeleton. mdpi.com While this methodology has been primarily applied to the synthesis of the 2-oxo isomers, the underlying principles of radical cyclization could potentially be adapted for the asymmetric synthesis of 4-oxo derivatives.

Role of Catalysts and Chiral Auxiliaries in Stereocontrol

The success of the asymmetric synthesis of (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one hinges on the effective transfer of chirality from a catalyst or a chiral auxiliary to the substrate. The design of these chiral molecules is therefore of utmost importance.

Ligand Design and Its Influence on Enantioselectivity

In metal-catalyzed reactions, such as the asymmetric transfer hydrogenation discussed earlier, the design of the chiral ligand is the most critical factor in achieving high enantioselectivity. rsc.org The ligand's structure dictates the three-dimensional environment around the metal center, which in turn controls the binding of the substrate and the trajectory of the incoming reagent.

For the kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, chiral diamine ligands in conjunction with a rhodium precursor have proven to be highly effective. rsc.org The steric and electronic properties of the ligand, including the nature of the substituents on the diamine backbone and the N-sulfonyl group, play a pivotal role in creating a well-defined chiral pocket that can effectively discriminate between the two enantiomers of the substrate. The development of novel ligands with tunable steric and electronic properties continues to be a major focus in the field of asymmetric catalysis, aiming for even higher levels of stereocontrol in the synthesis of chiral molecules like this compound. nih.govbeilstein-archives.org

Ligand TypeMetalReaction TypeAchieved EnantioselectivityReference
Chiral DiamineRhodiumAsymmetric Transfer Hydrogenation (Kinetic Resolution)>99% ee rsc.org
Chiral N-triflyl phosphoramide-Brønsted Acid Catalyzed Intramolecular Aza-Michael Additionup to 82% ee clockss.orgsemanticscholar.org

Activation Modes in Brønsted Acid and Lewis Acid Catalysis

The enantioselective synthesis of 2-aryl-substituted 2,3-dihydroquinolin-4-ones is often achieved through an intramolecular aza-Michael addition, a reaction that can be effectively catalyzed by both Brønsted and Lewis acids. scilit.comznaturforsch.com

Brønsted Acid Catalysis: In this mode of activation, a chiral Brønsted acid, such as a derivative of phosphoric acid, protonates the substrate. This protonation can occur at either the nitrogen or the oxygen atom of the enone moiety of the chalcone (B49325) precursor. Protonation of the carbonyl oxygen increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the aniline nitrogen. The chiral environment provided by the catalyst's counterion then directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. Highly acidic N-triflyl phosphoramides have shown significant potential in this type of asymmetric catalysis. znaturforsch.com

Lewis Acid Catalysis: Chiral Lewis acids, such as metal complexes of BINOL-derived ligands, can also catalyze the asymmetric formation of dihydroquinolinones. scispace.comrsc.org The Lewis acid coordinates to the carbonyl oxygen of the chalcone precursor, which, similar to protonation, enhances the electrophilicity of the β-carbon. The chiral ligands attached to the metal center create a defined chiral pocket around the active site. This steric and electronic environment dictates the facial selectivity of the intramolecular cyclization, resulting in an enantiomerically enriched product. The choice of the metal center and the ligand architecture is critical in achieving high levels of enantioselectivity. nih.gov For instance, copper(II) complexes have been employed to mediate this transformation. scispace.comrsc.org

Identification and Characterization of Key Intermediates

The reaction pathway for the formation of 2-phenyl-2,3-dihydroquinolin-4(1H)-one is believed to proceed through several key intermediates. The initial step involves the condensation of an o-aminobenzaldehyde derivative with a phenylacetylene (B144264) or a related precursor, or the cyclization of a pre-formed chalcone derivative.

A commonly proposed key intermediate is the Schiff base (imine) , formed from the reaction of an amino group with an aldehyde. However, in the context of the intramolecular aza-Michael addition of a chalcone precursor, the primary intermediate is the enone itself, activated by the catalyst. Upon nucleophilic attack by the aniline nitrogen, a zwitterionic enolate intermediate is formed. This intermediate is stabilized by the catalyst, either through hydrogen bonding in the case of a Brønsted acid or coordination in the case of a Lewis acid. The subsequent proton transfer and tautomerization lead to the final product.

The direct observation and characterization of these transient intermediates are often challenging due to their short lifetimes. Spectroscopic techniques such as in-situ IR and NMR spectroscopy, combined with computational modeling, are often employed to gain insights into their structure and role in the catalytic cycle.

Investigation of Transition States and Energy Barriers

Understanding the enantioselectivity of the reaction requires a detailed analysis of the transition states leading to the (R) and (S) enantiomers. Computational methods, particularly Density Functional Theory (DFT) calculations, have become an invaluable tool for this purpose. researchgate.net

Researchers can model the interaction of the substrate with the chiral catalyst and calculate the energies of the diastereomeric transition states. The enantiomeric excess of the product is directly related to the energy difference (ΔΔG‡) between these transition states. A larger energy difference corresponds to higher enantioselectivity.

These calculations can reveal the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for the stabilization of one transition state over the other. For example, in a Brønsted acid-catalyzed reaction, the model might show how the phosphate (B84403) counterion forms a network of hydrogen bonds with the substrate, effectively shielding one face from attack. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Rate-Determining Step

Transition StateCatalyst SystemΔG‡ (kcal/mol)Predicted Enantiomeric Excess
TS-(R)Chiral Phosphoric Acid18.595% ee
TS-(S)Chiral Phosphoric Acid20.3
TS-(R)Chiral Cu(II)-BOX19.290% ee
TS-(S)Chiral Cu(II)-BOX20.7

This table presents hypothetical data to illustrate the concept of using DFT calculations to predict enantioselectivity. Actual values would be specific to the reaction conditions and catalyst used.

Kinetic Studies and Isotope Labeling Experiments

Kinetic studies and isotope labeling experiments are powerful experimental techniques used to elucidate reaction mechanisms. wikipedia.org

Kinetic Studies: By measuring the reaction rate under various conditions (e.g., changing the concentration of reactants and catalyst), a rate law for the reaction can be determined. This provides information about the molecularity of the rate-determining step. For instance, a first-order dependence on both the substrate and the catalyst would suggest that the catalyst-substrate complex is involved in the rate-determining step. A study on the formation of 2,3-dihydroquinazolin-4(1H)-ones showed that the reaction followed second-order kinetics. researchgate.net

Isotope Labeling Experiments: The kinetic isotope effect (KIE) is a sensitive probe for bond-breaking or bond-forming events in the rate-determining step. wikipedia.orgprinceton.edu By replacing an atom at a specific position in the substrate with a heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is being broken or formed in the slowest step of the reaction. For the formation of this compound, a primary KIE would be expected upon deuteration of the N-H bond of the aniline if the intramolecular nucleophilic attack is the rate-determining step. The absence of a significant KIE would suggest that another step, such as catalyst-substrate binding or product release, is rate-limiting.

Table 2: Representative Kinetic Isotope Effect Data

ExperimentRate Constant (k)KIE (kH/kD)Mechanistic Implication
N-H SubstratekH3.5N-H bond breaking is likely involved in the rate-determining step.
N-D SubstratekD

This table provides representative data to illustrate the application of KIE studies. The values are not specific to the title compound but demonstrate the principles.

By combining these experimental and computational approaches, a comprehensive understanding of the mechanistic intricacies of the asymmetric formation of this compound can be achieved, paving the way for the development of even more efficient and selective synthetic methodologies.

Computational Chemistry and Theoretical Studies on R 2 Phenyl 2,3 Dihydroquinolin 4 1h One

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a robust framework for analyzing the electronic structure and properties of molecules. For a molecule like (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one, DFT calculations would be instrumental in several key areas.

Electronic Structure Analysis and Ground State Geometries

A DFT-based structural optimization would yield the most stable three-dimensional arrangement of atoms in the molecule. This analysis would provide precise data on bond lengths, bond angles, and dihedral angles. Such data is fundamental for understanding the molecule's geometry and steric properties. At present, specific optimized geometric parameters for this compound are not available in published research.

Conformational Analysis and Stability

The presence of a chiral center at the C2 position and the flexibility of the dihydroquinolinone ring suggest that this compound can exist in multiple conformations. A thorough conformational analysis, typically performed by scanning the potential energy surface through systematic rotation of key dihedral angles, would identify the various stable conformers and the energy barriers separating them. This information is critical for understanding how the molecule might interact with biological targets. Without specific studies, a quantitative comparison of the relative energies of different conformers is not possible.

Reactivity Prediction and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are key indicators of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. While this analysis is standard for similar compounds, the specific HOMO and LUMO energy values for this compound have not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Expected Data
HOMO Energy Value in eV
LUMO Energy Value in eV
HOMO-LUMO Gap Value in eV

Note: This table illustrates the type of data that would be generated from FMO analysis. Actual values are not available in the current literature.

Computational Spectroscopy (e.g., UV-Vis absorption spectra, electronic transitions)

Time-dependent DFT (TD-DFT) is a computational method used to simulate spectroscopic properties, such as UV-Vis absorption spectra. This analysis can predict the wavelengths of maximum absorption and the nature of the corresponding electronic transitions. Such theoretical spectra are invaluable for interpreting experimental data. A computational spectroscopic study on this compound would provide insights into its photophysical properties, but this has not been documented.

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its flexibility and interactions with its environment.

Dynamic Behavior and Conformational Flexibility

An MD simulation of this compound, likely in a solvent to mimic physiological conditions, would reveal how the molecule moves and changes shape. Analysis of the simulation trajectory would provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, highlighting the stable and flexible regions of the molecule. This level of dynamic analysis for the target compound is not currently present in the scientific literature.

Solvent Effects on Molecular Interactions

The influence of the solvent environment on the structure, stability, and reactivity of molecules is a critical area of computational chemistry. For compounds like this compound, the surrounding solvent can significantly alter intermolecular and intramolecular interactions. Theoretical studies typically model these effects using either implicit or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energy. Explicit models involve simulating a discrete number of solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions, often through molecular dynamics (MD) simulations.

Studies on related heterocyclic systems have used Density Functional Theory (DFT) to investigate solvent effects on reaction kinetics and mechanisms. researchgate.net For instance, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to calculate reaction rates in various solvents, showing good agreement with experimental data. researchgate.net Furthermore, MD simulations have been employed to assess the stability of related compounds in different solvents like methanol, chloroform, and water, revealing that such structures can be more stable in nonpolar environments. researchgate.net These approaches are vital for predicting how this compound would behave in the diverse environments of chemical synthesis or biological systems.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful in silico tool used to predict the binding orientation of a ligand to its macromolecular target, such as a protein or enzyme. This technique is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Numerous studies have applied molecular docking to derivatives of the 2,3-dihydroquinolin-4(1H)-one and the analogous 2,3-dihydroquinazolin-4(1H)-one scaffolds to evaluate their potential as therapeutic agents. nih.govresearchgate.netmdpi.com

Prediction of Binding Modes and Affinities

Docking algorithms predict the most stable binding poses of a ligand within a target's active site and estimate the binding affinity, typically as a score or energy value (e.g., in kcal/mol). For example, docking studies on N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives reported binding affinities ranging from -8.91 to -8.45 kcal/mol. nih.gov In another study involving quinolinone derivatives, a lead compound showed a high MolDock score of -153.434, which was superior to the standard drug used for comparison. niscair.res.in These scores help prioritize compounds for further experimental testing.

Identification of Key Interacting Residues in Biological Targets

A crucial outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, docking of 2-oxo-1,2-dihydroquinoline derivatives into the active site of P-glycoprotein revealed significant binding through both hydrophobic and hydrogen bond interactions. nih.gov Identifying these key residues provides insight into the molecular basis of the ligand's biological activity and guides the design of new analogs with improved binding.

In Silico Structure-Activity Relationship (SAR) Derivation

By systematically docking a series of related compounds and correlating their predicted binding affinities with their experimentally determined biological activities, researchers can derive an in silico Structure-Activity Relationship (SAR). This process helps to understand how different functional groups and structural modifications on the core scaffold influence binding and activity. Studies on libraries of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, for example, have been used to determine the SAR for their cytotoxic effects on cancer cell lines. nih.gov This computational SAR analysis is a cost-effective strategy to guide the synthesis of more potent and selective molecules.

Interactive Table: Examples of Molecular Docking Studies on Dihydroquinolinone/Dihydroquinazolinone Derivatives
Ligand ClassBiological Target(s)Key Findings
2,3-Dihydroquinazolin-4(1H)-one derivativesα-amylase and α-glucosidaseCompounds were identified as promising candidates for developing new antidiabetic drugs based on in silico screening. nih.govresearchgate.net
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivativesP-glycoprotein (6C0V)Docking revealed significant binding affinities via hydrophobic and H-bond interactions. One compound showed a high binding energy of −9.22 kcal/mol, suggesting potential as a lead structure for P-glycoprotein inhibitors. nih.gov
N-(2-(4-methoxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-oxoethyl) derivativesNADPH-dihydro ligand pocket (PDB ID: 1y5m)A synthesized derivative showed a higher MolDock score (−153.434) than the standard drug (−95.765), indicating strong potential hypoglycemic activity. niscair.res.in
6,8-dinitro-2,3-dihydroquinazolin-4(1H)-one derivativesLeishmanial Pyridoxal Kinase & Trypanothione ReductaseIn silico studies showed strong comparative binding to key Leishmanial proteins, which was later supported by in vitro assays, identifying potent anti-leishmanial candidates. mdpi.com
N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivativesBacterial proteinsDocking demonstrated significant ligand-protein binding with affinity values from -8.91 to -8.45 kcal/mol, correlating with observed antibacterial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds before their synthesis.

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound in a dataset. Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are then used to build an equation that links these descriptors to activity. For instance, a QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis resulted in a statistically robust model (R² = 0.83) where van der Waals volume, electron density, and electronegativity were pivotal descriptors for anti-TB activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. These methods generate contour maps that visualize regions where steric, electrostatic, or other fields positively or negatively influence biological activity. Robust 3D-QSAR models have been developed for quinazoline-4(3H)-one analogs as EGFR inhibitors, achieving high internal and external validation metrics (e.g., CoMFA R² = 0.855, Q² = 0.570) and guiding the design of new, more potent inhibitors. nih.gov

Interactive Table: Examples of QSAR Models for Quinolinone and Related Analogs
Compound ClassBiological ActivityModel TypeStatistical Metrics
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivativesP-glycoprotein inhibitionMachine Learning (Gradient Boosting)A model using a single descriptor achieved a high predictive quality with a coefficient of determination (R²) of 95% and a root mean squared error (RMSE) of 0.283. nih.gov
3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivativesAKR1C3 inhibitionMultiple Linear Regression (MLR)A validated model showed good internal (Q²LMO = 0.7011) and external (R²ext = 0.9085) predictive ability, using MoRSE descriptors. japsonline.com
Quinolinone-based thiosemicarbazonesAnti-tuberculosis activityMLRThe best model yielded strong statistical parameters (R² = 0.83, F = 47.96, s = 0.31) and was validated by leave-one-out, leave-many-out, and Y-randomization methods. nih.gov
Quinazoline-4(3H)-one analogsEGFR inhibition3D-QSAR (CoMFA & CoMSIA)The best models showed high internal consistency (CoMFA: R² = 0.855, Q² = 0.570; CoMSIA: R² = 0.895, Q² = 0.599) and were used to design novel compounds with predicted high activity. nih.gov

Computational Analysis of Enantiopure Systems and Chiral Induction

The this compound molecule is chiral, with a stereocenter at the C2 position. The study of single enantiomers is paramount in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Computational chemistry provides essential tools for understanding and predicting the behavior of such enantiopure systems.

Quantum chemical calculations, particularly DFT, can be used to analyze the structural and electronic properties of individual enantiomers. Studies on related dihydroquinazolin-4(1H)-ones have confirmed the existence of both R- and S-enantiomers due to the C2-stereocenter. researchgate.net

Furthermore, computational methods are crucial for elucidating the mechanisms of chiral induction in asymmetric synthesis. While specific studies on the chiral induction of this compound are not prominent, research on the asymmetric synthesis of related chiral N-heterocycles provides a clear blueprint for this type of analysis. For example, a recent study on the Ir-catalyzed asymmetric hydrogenation for synthesizing chiral tetrahydroquinoxalines used extensive DFT calculations to uncover the origin of enantioselectivity. nih.gov The calculations revealed that by changing the solvent from toluene (B28343) to ethanol (B145695), the relative energies of the transition states leading to the (R) and (S) products were inverted, thus controlling which enantiomer was formed. nih.gov This type of detailed mechanistic investigation, which identifies the key interactions in the transition state responsible for stereocontrol, is directly applicable to understanding and optimizing the synthesis of enantiopure this compound.

Exploration of Biological Activities and Structure Activity Relationships in Pre Clinical Research

The 2,3-Dihydroquinolin-4(1H)-one Scaffold: A Privileged Structure in Drug Design

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. tubitak.gov.tr The quinolinone scaffold is recognized as one such privileged structure, demonstrating a wide array of biological and pharmacological properties, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities. nih.gov

Emergence as a Privileged Scaffold for Diverse Pharmacological Activities

Nitrogen-containing heterocyclic compounds are common features in many biologically active molecules. tubitak.gov.tr The 2,3-dihydroquinolin-4(1H)-one core, characterized by a benzene (B151609) ring fused to a six-membered nitrogen-containing ring with a ketone group, has emerged as a significant scaffold in the synthesis of various biologically active compounds. apjhs.com This framework is found in numerous natural products and has been utilized in the development of compounds with antibacterial, antidiabetic, and anti-inflammatory activities. nih.gov The versatility of this scaffold allows for substitutions at various positions, enabling the generation of diverse chemical libraries for screening against different biological targets. tubitak.gov.tr

Anticancer Research and Cytotoxic Potency

Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold have been a subject of investigation in the quest for novel anticancer agents. Researchers have synthesized and evaluated various analogs for their ability to inhibit the growth of cancer cells.

In Vitro Cytotoxic Activity Against Human Cancer Cell Lines (e.g., HL-60, MCF-7)

Studies have demonstrated the cytotoxic effects of 2,3-dihydroquinolin-4(1H)-one derivatives against various human cancer cell lines. For instance, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones exhibited high cytotoxic effects against the human breast adenocarcinoma cell line (MCF-7) and even higher activity against the human promyelocytic leukemia cell line (HL-60). mdpi.com

One of the most promising analogs from this series, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, showed more than five-fold greater cytotoxicity towards HL-60 cells compared to normal human umbilical vein endothelial cells (HUVEC). mdpi.com Another study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines, synthesized from 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones, demonstrated significant antiproliferative effects in several cancer cell lines, including MCF-7. nih.gov Specifically, the incorporation of an aryl group at the 4-position of the quinoline (B57606) structure dramatically increased the antiproliferative effect. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Agents

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For 2-phenyl-3-hydroxyquinolin-4(1H)-one-carboxamides, a systematic SAR study revealed that the type of substituent at the 2-position and the position of the carboxamide group on the quinoline ring are crucial for cytotoxic activity. researchgate.net

In the series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines, the nature of the aryl group at the 4-position was found to be a key determinant of antiproliferative activity. A compound with an unsubstituted phenyl ring at this position showed the greatest effect. nih.gov For 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, the substituents at positions 1, 2, 6, and 7 of the quinolinone ring system were varied to establish SAR. mdpi.com

Investigation of Potential Molecular Targets and Mechanisms of Action (e.g., kinase inhibition, antimitotic activity)

Research into the mechanisms of action of 2,3-dihydroquinolin-4(1H)-one derivatives suggests that they can induce cancer cell death through apoptosis. The cytotoxic activity of 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one in HL-60 cells was linked to the induction of DNA damage and apoptosis. mdpi.com

Similarly, 8-phenyltetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells. These compounds were found to cause cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov This is supported by the observation of cleavage of PARP-1, a hallmark of apoptosis, which is initiated by caspase-3 and caspase-7. nih.gov While specific kinase inhibition or direct antimitotic activity for the (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is not yet fully elucidated, the induction of apoptosis and cell cycle arrest are key mechanisms identified for this class of compounds.

Antimalarial Activity Studies

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. While extensive research has focused on 4-aminoquinoline (B48711) derivatives, the potential of the 2,3-dihydroquinolin-4(1H)-one scaffold in this therapeutic area is also being explored.

Although direct studies on the antimalarial activity of this compound are not widely available, research on related quinolinone structures suggests potential. For instance, quinoline derivatives continue to be a major focus in the development of new antimalarial drugs, with new synthetic hybrid compounds being described in recent literature. nih.gov The urgent need for new antimalarials to combat drug resistance fuels the investigation of novel scaffolds like 2,3-dihydroquinolin-4(1H)-one. psu.edu Further screening and evaluation of this specific compound and its analogs are warranted to determine their efficacy against Plasmodium falciparum and other malaria-causing parasites.

Antiviral Research: In Silico Evaluation as Protease Inhibitors (e.g., COVID-19 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a key enzyme in the viral life cycle, mediating the cleavage of viral polyproteins to form functional proteins essential for replication. nih.govnih.gov This makes it a prime target for antiviral drug development. nih.gov

In silico molecular docking studies have been conducted on 2-Phenyl-2,3-dihydroquinolin-4(1H)-one derivatives to evaluate their potential as inhibitors of the COVID-19 main protease. digitellinc.comresearchgate.net A study on 3-(Hydroxymethyl)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one demonstrated that the compound exhibits significant binding energy and affinity for the N3 binding site of the viral protease. digitellinc.comresearchgate.net Computational analyses, including chemo-informatics studies, have shown that such compounds generally adhere to Lipinski's rule of five, suggesting favorable pharmacokinetic properties. digitellinc.comresearchgate.net These findings indicate that the 2-Phenyl-2,3-dihydroquinolin-4(1H)-one scaffold may serve as a basis for developing effective inhibitors against the SARS-CoV-2 main protease. digitellinc.comrsc.org

The table below presents results from a molecular docking study of a derivative against the COVID-19 main protease.

Table 2: Molecular Docking Results for a 2-Phenyl-2,3-dihydroquinolin-4(1H)-one Derivative Against SARS-CoV-2 Main Protease (PDB: 6LU7)

Compound Binding Energy (kcal/mol) Interacting Residues Reference

Other Reported Biological Activities

Dihydroquinolin-4(1H)-one derivatives have been identified as potential antioxidant additives. nih.gov The antioxidant properties are attributed to the heterocyclic core, which possesses increased stability that can help prevent oxidative degradation. nih.gov The electron-rich nature of the scaffold allows for versatile functionalization, making these compounds promising candidates for development as organic antioxidants. nih.gov

Studies on structurally related 2,3-dihydroquinazolin-4(1H)-ones synthesized from dehydroabietylamine (B24195) diterpene have confirmed this potential. researchgate.net The antioxidant activities of these compounds were assessed using methods such as the DPPH radical scavenging assay and the β-carotene-linoleic acid bleaching assay. researchgate.net Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have also shown promising antioxidant activity in DPPH assays, with some derivatives exhibiting radical scavenging capabilities comparable to the standard antioxidant Trolox. mdpi.com These findings suggest that the quinolinone core is a viable scaffold for developing compounds with significant antioxidant potential. mdpi.com

Table 3: Antioxidant Activity of Selected Quinolinone Derivatives

Compound Class Assay Activity Reference
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones DPPH Radical Scavenging Up to 73.5% scavenging at 10 µM mdpi.com

The control of insect vectors is a crucial strategy in preventing the spread of diseases like malaria. Research into the larvicidal properties of heterocyclic compounds has identified 2,3-dihydroquinazolin-4(1H)-one analogues as having potential. nih.gov A study evaluating a series of 2-(substituted phenyl)-2,3-dihydroquinazolin-4(1H)-ones demonstrated their larvicidal effects against Anopheles arabiensis, a major malaria vector. nih.gov

Structure-activity relationship (SAR) analysis from this study indicated that the larvicidal efficacy was influenced by the substituents on the aryl ring. nih.gov For example, the presence of a halogen atom (such as chlorine, fluorine, or iodine) at the para or meta position of the phenyl ring was found to be favorable for bioactivity, leading to larval mortalities ranging from 87% to 91% after 48 hours at a concentration of 4 µg/mL. nih.gov Other research on 2,3-dihydroquinazolin-4(1H)-one derivatives has shown moderate to high insecticidal activities against agricultural pests like the oriental armyworm (Mythimna separata). nih.gov

Table 4: Larvicidal Activity of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one Analogues against Anopheles arabiensis | Compound Substituent (Position) | Larval Mortality (48h at 4 µg/mL) | Reference | |---|---|---|---| | 3-Iodo | 87% - 91% | nih.gov | | 4-Chloro | 87% - 91% | nih.gov | | 4-Fluoro | 87% - 91% | nih.gov | | Unsubstituted Phenyl | 58% - 69% | nih.gov |

Rational Design and Synthesis of Diversified Derivatives for Biological Screening

The 2,3-dihydroquinolin-4(1H)-one framework is a versatile scaffold that lends itself to rational drug design and the synthesis of diverse libraries of compounds for biological screening. nih.govresearchgate.net By modifying the core structure through various chemical reactions, researchers can systematically explore the structure-activity relationships and optimize compounds for specific biological targets. nih.govrsc.org

For example, novel 2,3-dihydroquinolin-4(1H)-one analogues have been designed and synthesized to act as potential succinate (B1194679) dehydrogenase (SDH) inhibitors for antifungal applications. nih.gov In another study, a series of chalcones incorporating the 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone framework were synthesized and evaluated as cytotoxic agents against cancer cell lines. researchgate.net The synthesis strategies often involve multi-step processes, including reactions like nucleophilic substitution, cyclization, and coupling reactions to build a library of derivatives with varied substituents on the quinolinone core and the phenyl ring. researchgate.netnih.govnih.gov This approach allows for the fine-tuning of a compound's properties to enhance its potency and selectivity for a desired biological effect, underscoring the importance of this scaffold in modern medicinal chemistry. nih.govnih.gov

Strategic Substituent Variations on the Quinolinone Core and Phenyl Group

The biological activity of compounds based on the 2-phenyl-2,3-dihydroquinolin-4(1H)-one scaffold is highly dependent on the nature and position of substituents on both the quinolinone core and the pendant phenyl group. Structure-activity relationship (SAR) studies aim to systematically modify these positions to optimize therapeutic effects and understand the molecular interactions with biological targets.

While extensive SAR data for this specific scaffold is limited in publicly available research, preliminary findings from related structures underscore the importance of substitution patterns. For instance, in the development of novel anticancer agents, modifications to a 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-one precursor were shown to have a dramatic impact on the antiproliferative effect of the resulting tetrahydroquinoline products. mdpi.com A key finding from this research indicated that while an unsubstituted phenyl group at the 4-position (derived from the carbonyl group of the quinolinone) was effective, introducing a substituent onto this phenyl ring resulted in a complete loss of activity against DU145 prostate carcinoma cell lines. mdpi.com This suggests a highly constrained binding pocket where steric bulk or altered electronics on the phenyl ring are not tolerated.

The following table summarizes the general influence of substituent variations on the biological activity of the broader class of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives, based on inferred and preliminary data.

Modification Site Substituent Type Observed/Inferred Impact on Biological Activity
Phenyl Group at C2 Introduction of substituentsCan lead to a total loss of activity, suggesting a tight binding pocket. mdpi.com
Quinolinone Core N-alkylationCan be used to generate N-alkyl-2,3-dihydro-4(1H)-quinolinones. mdpi.com
Quinolinone Core Aromatic ring substitutionCan modulate activity; derivatives are explored for various diseases. mdpi.com

This table is illustrative of the types of variations studied in related scaffolds due to the limited direct SAR data for this compound.

Development of Compound Libraries for High-Throughput Screening

The discovery of novel therapeutic agents based on the 2-phenyl-2,3-dihydroquinolin-4(1H)-one scaffold relies on the synthesis and testing of large numbers of related molecules. This is accomplished by creating a "compound library," which is a collection of structurally diverse but related compounds, for use in high-throughput screening (HTS). HTS automates the testing of these compounds against specific biological targets to identify "hits"—compounds that show a desired activity.

The development of a compound library centered around the 2-phenyl-2,3-dihydroquinolin-4(1H)-one core would involve a strategy known as diversity-oriented synthesis. Starting with the basic scaffold, chemists would systematically introduce a wide variety of chemical groups at different positions on the molecule.

Key diversification points would include:

The Phenyl Ring at C2: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions to probe electronic and steric requirements.

The Nitrogen Atom at N1: Introducing different alkyl or aryl groups to explore how modifications at this position affect properties like solubility and cell permeability.

The Aromatic Ring of the Quinolinone Core: Placing substituents at positions C5, C6, C7, and C8 to modulate the electronic properties of the core structure.

The Methylene (B1212753) Group at C3: Introducing substituents to alter the conformation of the dihydro-quinolinone ring.

These strategically designed libraries of compounds can then be screened against various biological targets, such as enzymes or cellular receptors implicated in diseases like cancer, to identify new lead compounds for drug development. researchgate.net

Future Directions and Research Perspectives

Development of Novel and More Efficient Asymmetric Synthetic Methodologies

While various methods exist for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, such as the one-pot procedure from o-aminoacetophenones and aromatic aldehydes, the development of more efficient and stereoselective methods remains a key research focus. organic-chemistry.org Future efforts will likely concentrate on creating enantiomerically pure versions of these compounds, which is critical as different enantiomers can have distinct biological activities. nih.gov

Key areas for future research include:

Catalyst Innovation: The design of novel chiral catalysts, potentially including organocatalysts or more efficient metal-based catalysts like those using silver(I) triflate or zirconyl nitrate (B79036), could lead to higher yields and enantioselectivity under milder, more environmentally friendly conditions. organic-chemistry.orgnih.gov

Domino Reactions: Expanding the use of domino or cascade reactions, which allow for the construction of complex molecules in a single step from simple starting materials, will be a priority for improving synthetic efficiency. nih.gov

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, leading to improved yields, purity, and scalability of asymmetric syntheses.

These advancements will be crucial for making chiral dihydroquinolinones more accessible for extensive biological screening and development.

Advanced Computational Tools for Predictive Modeling and De Novo Design

Computational chemistry is becoming an indispensable tool in guiding the synthesis and development of new chemical entities. nih.gov For derivatives of (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one, computational approaches offer significant promise for accelerating the discovery process.

Future directions in this area will involve:

Predictive Modeling: The use of Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) models will become more sophisticated, allowing for the accurate prediction of electronic, optical, and pharmacological properties of novel derivatives. nih.govrsc.org This can help in understanding structure-property relationships and prioritizing synthetic targets. rsc.org For instance, computational models can predict how substitutions on the quinolinone core will affect its biological activity or material properties. nih.gov

De Novo Design: Advanced algorithms and machine learning approaches will enable the de novo design of entirely new dihydroquinolinone-based molecules tailored for specific biological targets or material applications. nih.gov These tools can explore a vast chemical space to identify promising candidates with optimized properties.

Interaction Simulation: Molecular docking and dynamics simulations will continue to be used to predict and visualize how these molecules interact with biological targets, such as enzymes or receptors. nih.govresearchgate.net This provides crucial insights for rational drug design, as demonstrated in studies docking dihydroquinazolinones into the colchicine (B1669291) binding pocket of tubulin. nih.gov

In-depth Mechanistic Understanding of Complex Cascade Reactions

The synthesis of dihydroquinolinones often involves complex cascade or domino reactions. nih.govmdpi.com A deeper understanding of the underlying mechanisms of these reactions is essential for optimizing existing methods and developing new, more efficient synthetic strategies.

Future research will focus on:

Reaction Pathway Elucidation: Combining experimental studies with high-level computational modeling to map out the intricate details of reaction pathways, including the identification of transient intermediates and transition states. For example, understanding the 1,7-hydride shift mechanism in the formation of dihydroquinolin-4-ones from amino-substituted chalcones can lead to more controlled and higher-yielding syntheses. organic-chemistry.org

Catalyst Role and Stereocontrol: Investigating the precise role of catalysts in promoting specific reaction steps and controlling stereoselectivity. This knowledge is fundamental for designing better catalysts that can produce the desired enantiomer, such as the (R)-enantiomer, with high fidelity.

Radical Processes: Exploring and controlling radical-initiated cyclization reactions, which offer alternative pathways to construct the dihydroquinolinone skeleton, as seen in methods using silver or copper catalysts. mdpi.com

Identification of Novel Biological Targets and Therapeutic Applications

The quinoline (B57606) and dihydroquinolinone scaffolds are present in a multitude of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and antihypertensive properties. nih.govmdpi.comnih.govrsc.org The versatility of this chemical framework suggests that its full therapeutic potential has yet to be unlocked. nih.gov

Future research perspectives include:

Broad-Spectrum Screening: Phenotypic screening of diverse libraries of this compound derivatives against a wide range of cell lines and disease models to identify novel activities. nih.gov

Target Deconvolution: Once a compound shows promising activity in phenotypic screens, identifying its specific molecular target is a critical next step. This can be achieved through a combination of proteomics, genomics, and computational approaches. Dihydroquinoline derivatives have already been investigated as potential anticancer agents by targeting human aldehyde dehydrogenase 1A1 (ALDH 1A1) and as tubulin polymerization inhibitors. nih.govresearchgate.net

New Therapeutic Areas: Exploring applications beyond the currently known activities. For example, derivatives are being evaluated for treating Alzheimer's disease, diabetes, and leishmaniasis, and as potential pesticides. nih.govmdpi.com The cardioprotective potential of related quinoline derivatives also opens new avenues for investigation. nih.gov

Integration of Synthetic, Spectroscopic, and Computational Approaches for Drug Discovery and Development

The future of drug discovery and materials science lies in the seamless integration of multiple disciplines. For this compound, a holistic approach combining synthesis, advanced analytical techniques, and computational modeling will be key to accelerating progress from molecular design to functional application. nih.govontosight.ai

This integrated strategy will involve:

Iterative Design-Synthesis-Test Cycles: Using computational models to design novel derivatives, which are then efficiently synthesized. nih.gov High-throughput screening provides rapid feedback on their biological activity, and this data is then used to refine the computational models for the next design cycle.

Advanced Structural Analysis: Employing techniques like single-crystal X-ray diffraction in conjunction with computational topology studies (e.g., Hirshfeld surface analysis) to gain a deep understanding of the molecule's three-dimensional structure and intermolecular interactions. researchgate.net

Pharmacokinetic and Pharmacodynamic Modeling: Utilizing computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives early in the development process, helping to overcome challenges like toxicity and poor bioavailability that hinder many quinoline-based drug candidates. ontosight.ai

By leveraging these integrated strategies, researchers can more effectively harness the potential of the this compound scaffold to develop new medicines and advanced materials.

Q & A

Q. What are the optimized synthetic routes for (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodological Answer :
    The compound can be synthesized via cyclization of 2-aminoacetophenone and benzaldehyde using pyrrolidine (20 mol%) in ethanol:water (1:1) at 50°C, yielding ~69-74% . Microwave-assisted methods with InCl₃-silica gel under solvent-free conditions (360 W, 5 minutes) improve efficiency (63-69% yield) . Palladium-catalyzed 1,2-amino carbonylation of 1,3-dienes offers an alternative for scaffold diversification . Key factors affecting enantiomeric purity include catalyst choice (e.g., chiral organocatalysts for asymmetric induction) and solvent polarity.

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

  • Methodological Answer :
    • X-ray crystallography : Resolve absolute configuration (e.g., dihedral angles between quinoline and phenyl rings, ~43.24° in related analogs) .
    • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include δ 4.65–4.70 ppm (NH), δ 192.9–193.5 ppm (C=O), and aromatic protons at δ 7.3–7.8 ppm .
  • IR : C=O stretch at ~1638–1666 cm⁻¹ and NH stretches at ~3060–3343 cm⁻¹ .
    • Chiral HPLC/CE : Validate enantiopurity using chiral stationary phases (e.g., cellulose-based columns).

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of 2-aminochalcones to this compound, and how do catalysts modulate reaction pathways?

  • Methodological Answer :
    The reaction proceeds via enolate formation (Claisen condensation) followed by nucleophilic attack on the ketone, proton transfer, and elimination of acetic acid/water . Pyrrolidine acts as a Brønsted base, facilitating enolate generation, while InCl₃-silica gel enhances microwave absorption and reduces activation energy . Computational studies (DFT) can model transition states to compare catalytic pathways.

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s biological activity, and what in silico tools predict its drug-likeness?

  • Methodological Answer :
    • SAR Studies :
  • 4-Chloro or 4-bromo substituents enhance anticancer activity (e.g., IC₅₀ values against pediatric tumors) .
  • 3-Hydroxymethyl derivatives show anti-SARS-CoV-2 potential via Mpro inhibition (binding affinity: −7.52 kcal/mol) .
    • Computational Tools :
  • AutoDock/Vina : Predict binding modes with targets (e.g., SARS-CoV-2 Mpro) .
  • SwissADME : Evaluate drug-likeness (e.g., logP = 2.5–3.5, TPSA = 50–70 Ų) .

Q. How can researchers resolve contradictions in catalytic efficiency reports between organocatalysts and transition-metal systems?

  • Methodological Answer :
    • Controlled Experiments : Compare yields and enantioselectivity under identical conditions (solvent, temperature, substrate ratio). For example, pyrrolidine (organocatalyst) vs. Pd(OAc)₂ (metal catalyst) in ethanol .
    • Kinetic Studies : Use in-situ FTIR or NMR to track reaction progress and identify rate-limiting steps.
    • Catalyst Characterization : Perform SEM/EDX for InCl₃-silica gel catalysts to assess dispersion and leaching .

Data-Driven Research Challenges

Q. What crystallographic and spectroscopic datasets are critical for benchmarking new derivatives?

  • Reference Data :

    ParameterValue (Example)Source
    Crystal System Orthorhombic, Pbca
    Unit Cell (Å) a=13.89, b=12.46, c=17.86
    Dihedral Angle 43.24° (quinoline vs. phenyl)
    ¹³C NMR (C=O) δ 192.9–193.5 ppm

Q. How can researchers design experiments to validate the compound’s stability under physiological conditions?

  • Methodological Answer :
    • pH Stability Assays : Incubate in PBS (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
    • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
    • Thermal Analysis : TGA/DSC to determine melting points (e.g., 154–156°C for the parent compound) .

Emerging Research Directions

Q. What novel applications are emerging for this compound derivatives in materials science?

  • Methodological Answer :
    • Ferrocene Conjugates : Study redox-active derivatives (e.g., 2-ferrocenyl analogs) for electrochemical sensors .
    • Antibiotic Degradation : Evaluate reductive transformation byproducts (e.g., using Au@CeO₂–rGO nanocatalysts) .

Q. How can machine learning models accelerate the discovery of bioactive derivatives?

  • Methodological Answer :
    • Dataset Curation : Compile bioactivity data (e.g., IC₅₀, Ki) from PubChem and ChEMBL.
    • QSAR Modeling : Use Random Forest or GNNs to predict cytotoxicity or antiviral activity .
    • Generative Chemistry : Train VAEs to design novel analogs with optimized properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.